2-Naphthyl sulfate

Antioxidant activity Sulfate conjugate functionality Free radical scavenging

Researchers needing a regiochemically defined sulfate conjugate for SULT1A1 phenotyping or metabolite bioactivity studies face supply inconsistency. 2-Naphthyl sulfate (CAS 13146-59-3) resolves this: - Enables 10-20× signal amplification in colorimetric SULT1A1 assays over radiochemical methods. - Retains full radical scavenging activity (unlike the 1-isomer, which loses >85% upon sulfation). - Serves as a calibrated intermediate-activity donor in ASST screening. Supplied with rigorous batch documentation. Immediate global shipment available.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 13146-59-3
Cat. No. B083768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl sulfate
CAS13146-59-3
Synonyms2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O
InChIInChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)
InChIKeyHXEZIDSFDHEIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Sulfate in Sulfotransferase Assays


2-Naphthyl sulfate (CAS 13146-59-3; molecular formula C₁₀H₈O₄S; molecular weight 224.23 g/mol) is an aryl sulfate formed via sulfotransferase (SULT)-catalyzed conjugation of 2-naphthol [1]. It serves as a key analytical product in fluorometric and colorimetric assays for quantifying phenol sulfotransferase (SULT1A1) activity [2], and functions as both a sulfated metabolite standard in xenobiotic metabolism studies and a donor substrate in arylsulfate sulfotransferase (ASST) reactions [3].

Analytical product for SULT1A1 fluorometric/colorimetric assays
Sulfated metabolite standard in xenobiotic metabolism studies
Donor substrate for arylsulfate sulfotransferase (ASST) reactions
Position-specific radical scavenging probe

2-Naphthyl Sulfate: Why Substitution Fails


Aryl sulfate compounds are not interchangeable in sulfotransferase research due to position-specific effects on both enzymatic recognition and functional activity. The regiochemistry of the sulfate group (1-position versus 2-position on the naphthalene ring) critically determines substrate-enzyme interactions in sulfotransferase active sites [1], and even when comparing 2-naphthyl sulfate to its tetrahydro analog, the kinetic parameters diverge substantially [2]. Furthermore, sulfate conjugation at different ring positions yields distinct radical scavenging profiles that cannot be extrapolated from unconjugated precursors or positional isomers [3].

Positional isomer (1-naphthyl sulfate)
Altered enzyme recognition and markedly reduced radical scavenging activity vs. 2-isomer
Tetrahydro-2-naphthyl sulfate analog
Divergent kinetic parameters in sulfotransferase assays; may not transfer directly
Unconjugated 2-naphthol
Substrate vs. product role difference: protects sulfotransferase from inactivation, unlike sulfate conjugate

2-Naphthyl Sulfate: Quantitative Evidence


Radical Scavenging: 2-Naphthyl vs 1-Naphthyl Sulfate

In a direct comparative study of radical scavenging activity using EC₅₀ values, 2-naphthyl sulfate (2-NapS) retained activity equivalent to its unconjugated precursor 2-naphthol. In stark contrast, 1-naphthyl sulfate (1-NapS) exhibited a 6.73- to 7.35-fold reduction in antioxidant activity compared to its precursor 1-naphthol [1]. This position-specific functional retention demonstrates that sulfate conjugation at the 2-position uniquely preserves bioactivity that is lost upon conjugation at the 1-position.

Radical Scavenging
Head-to-head
Activity equivalent to 2-naphthol
1-isomer: 6.7–7.4× reduction
Supports 2-naphthyl sulfate selection for functional conjugation studies
Position-dependent functional retention; reported EC₅₀ context
Antioxidant activity Sulfate conjugate functionality Free radical scavenging Polyphenol metabolism

SULT1A1 Phenotyping Signal Amplification

In a validated colorimetric assay for SULT1A1 phenotyping using human platelet cytosols, the 2-naphthol/2-naphthyl sulfate system coupled with a p-nitrophenyl sulfate PAPS-regenerating system produced SULT1A1 activity measurements approximately 10 to 20 times higher than standard radiochemical assays using the same substrate [1]. The assay also demonstrated strong correlation with radiochemical methods (r = 0.85 for 2-naphthol sulfotransferase activity), confirming that the amplification occurs without sacrificing assay fidelity.

SULT1A1 Phenotyping
Head-to-head
10–20× signal amplification
vs. radiochemical assay
Supports high-throughput population screening assay development
Reported r=0.85 correlation with radiochemical method
SULT1A1 phenotyping Colorimetric assay Enzyme activity quantification Pharmacogenetics

ASST Donor Substrate Hierarchy

In a purified arylsulfate sulfotransferase (ASST) system from Haemophilus K-12, donor substrate preference was quantitatively established. 4-Methylumbelliferyl sulfate served as the best donor substrate, followed by β-naphthyl sulfate (2-naphthyl sulfate), then p-nitrophenyl sulfate (PNS), and finally α-naphthyl sulfate (1-naphthyl sulfate) as the least preferred donor [1]. This clear hierarchy positions 2-naphthyl sulfate as a moderate-activity reference compound with distinct kinetic behavior from both the higher-activity fluorogenic standard and the lower-activity positional isomer.

ASST Donor Rank
Head-to-head
Rank 2 of 4
4-MU > β-NapS > PNS > α-NapS
Intermediate-activity reference for bacterial sulfotransferase profiling
Purified Haemophilus K-12 ASST; ping-pong bi-bi kinetics
Arylsulfate sulfotransferase Bacterial sulfotransferase Donor substrate specificity Enzyme kinetics

PST Inactivation: Substrate vs Product Protection

In mechanistic studies of bovine phenol sulfotransferase (PST) inhibition by pyridoxal phosphate (PLP), a clear functional distinction was observed between substrate and product. Excess 2-naphthol (substrate) protected PST from PLP inactivation, whereas 2-naphthyl sulfate (product) and the co-substrate PAPS provided no protective effect [1]. The reversible binding step for PLP showed a K_I value of 23 μM, with a maximal inactivation rate of 0.077 min⁻¹.

PST Inactivation
Head-to-head
No protective effect
2-Naphthol: Protective
Distinguishes substrate-mediated vs. product-mediated effects
Reported PLP K_I=23 µM; k_inact=0.077 min⁻¹
Enzyme inhibition Phenol sulfotransferase Pyridoxal phosphate Mechanistic enzymology

2-Naphthyl Sulfate: Procurement & Applications


SULT1A1 Phenotyping with Signal Amplification

Use 2-naphthyl sulfate as the analytical endpoint product in colorimetric SULT1A1 phenotyping assays. The 2-naphthol → 2-naphthyl sulfate conversion coupled with a p-nitrophenyl sulfate PAPS-regenerating system yields a 10–20× signal amplification over radiochemical methods (r = 0.85 correlation), enabling high-throughput population screening with minimal platelet cytosol sample requirements [4].

Naphthol Bioactivity After Sulfate Conjugation

Employ 2-naphthyl sulfate specifically when investigating whether sulfate conjugation preserves or abolishes the bioactivity of naphthol metabolites. Direct comparative data show that 2-naphthyl sulfate retains full radical scavenging activity (equivalent to 2-naphthol), whereas the 1-position isomer loses 85–87% of activity upon sulfation—making 2-naphthyl sulfate the only suitable compound for studies where functional retention is the experimental variable of interest [4].

ASST Substrate Profiling & Inhibitor Screening

Use 2-naphthyl sulfate as a defined intermediate-activity donor substrate reference in ASST assays. In the Haemophilus K-12 ASST system, 2-naphthyl sulfate ranks second in donor substrate preference behind 4-methylumbelliferyl sulfate but ahead of p-nitrophenyl sulfate and α-naphthyl sulfate, providing a calibrated activity benchmark for screening novel bacterial sulfotransferases or evaluating inhibitor candidates [4].

PST Regulation: Substrate vs Product Effects

Utilize 2-naphthyl sulfate as a control compound in phenol sulfotransferase inhibition studies where distinguishing substrate-mediated protection from product-mediated effects is critical. Unlike 2-naphthol, which protects PST from PLP inactivation, 2-naphthyl sulfate provides no protective effect, establishing its role as a non-protective product control in active-site occupancy and mechanism-of-inhibition experiments [4].

Application
Selection Property
Validation Focus
SULT1A1 Phenotyping
Colorimetric signal amplification compatibility
Assay correlation validation against radiochemical reference
Naphthol Conjugate Bioactivity
Position-specific sulfate functional retention
Radical scavenging endpoint comparison
ASST Substrate Profiling
Ranked donor substrate preference
ASST donor preference profiling
PST Regulation Studies
Product vs. substrate control distinction
PST active-site occupancy & inhibition mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Naphthyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.